molecular formula C4H7B B3259437 1-Butene, 1-bromo-, (Z)- CAS No. 31849-78-2

1-Butene, 1-bromo-, (Z)-

Cat. No.: B3259437
CAS No.: 31849-78-2
M. Wt: 135 g/mol
InChI Key: IUXHPSPHPKXTPA-ARJAWSKDSA-N
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Description

Significance of Vinyl Halides as Building Blocks in Chemical Synthesis

Vinyl halides, a class of compounds with the general formula CH2=CHX where X is a halogen, are fundamental building blocks in organic chemistry. wikipedia.org Their importance stems from their versatile reactivity, allowing for the construction of complex molecular architectures. ijrpr.com They serve as key starting materials for a multitude of metal-mediated cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck couplings. wikipedia.orgfrontiersin.org These reactions are routinely employed in various scientific fields that require the synthesis of small molecules. frontiersin.org

The utility of vinyl halides extends to their conversion into other valuable organic compounds. For instance, they can form Grignard and organolithium reagents, which are powerful nucleophiles in carbon-carbon bond-forming reactions. wikipedia.org Furthermore, vinyl halides can undergo elimination reactions to produce alkynes, another important class of organic compounds. wikipedia.org The position of the carbonyl group in certain reactions can be precisely determined by the vinyl halide used, highlighting their role in controlling reaction outcomes. researchgate.net

The nature of the halogen atom in a vinyl halide significantly influences its reactivity. Vinyl iodides are generally more reactive in cross-coupling reactions compared to their bromide or chloride counterparts. frontiersin.org This differential reactivity allows for selective transformations and late-stage modifications of complex molecules, a crucial aspect in medicinal chemistry and drug discovery. frontiersin.org

Stereochemical Aspects of (Z)-1-Bromo-1-butene and its Relevance

The stereochemistry of (Z)-1-Bromo-1-butene is a critical aspect of its chemical identity and reactivity. The "(Z)" designation, from the German zusammen meaning "together," indicates that the higher priority substituents on each carbon of the double bond are on the same side. In the case of 1-bromo-1-butene (B1587848), the bromine atom and the ethyl group are on the same side of the C=C double bond. This geometric arrangement is distinct from its (E)-isomer, where they are on opposite sides.

The preservation of the double bond's geometry during chemical transformations is a key feature of vinyl halides. frontiersin.org This stereospecificity is highly valuable in total synthesis and medicinal chemistry, where the precise three-dimensional arrangement of atoms is often critical for biological activity. For example, the geometry of the starting alkene was preserved in vinylic halogen exchange reactions, demonstrating the robustness of this stereochemical information. frontiersin.org

The ability to synthesize and utilize specific stereoisomers like (Z)-1-Bromo-1-butene is a significant advancement in organic synthesis. Catalytic cross-metathesis has emerged as a powerful tool for the direct synthesis of Z-alkenyl halides, offering a single-step, highly stereoselective route from readily available starting materials. scispace.com This method avoids the need for stoichiometric and often harsh reagents, making it a more efficient and environmentally friendly approach. scispace.com

Historical Development of Alkenyl Halide Chemistry in Research

The development of metal-mediated cross-coupling reactions in the latter half of the 20th century revolutionized the use of vinyl halides. These reactions provided efficient and selective methods for forming carbon-carbon bonds, transforming vinyl halides from simple intermediates into powerful synthetic tools. nih.gov The Stille reaction, utilizing vinyltributyltin reagents, and the Suzuki-Miyaura reaction, employing vinylboron compounds, are prominent examples of these transformative methods. nih.gov

More recent research has focused on developing even more efficient and sustainable methods for synthesizing and utilizing alkenyl halides. This includes the development of novel catalytic systems for cross-coupling reactions that can operate under milder conditions and with a broader range of functional groups. nih.govcaltech.edu Additionally, significant progress has been made in the direct and stereoselective synthesis of Z-alkenyl halides through techniques like catalytic cross-metathesis, further expanding the synthetic chemist's toolkit. scispace.com The ongoing development of halogen exchange reactions also provides greater flexibility in synthetic design, allowing for the conversion of one vinyl halide to another to fine-tune reactivity. frontiersin.org

Physical and Chemical Properties of (Z)-1-Bromo-1-butene

The following tables summarize key physical and chemical properties of 1-Bromo-1-butene. Note that some data may refer to the mixture of (Z) and (E) isomers or the (E) isomer, as specific data for the pure (Z) isomer can be limited.

Table 1: Physical Properties

Property Value Source
Molecular Formula C4H7Br lookchem.comlookchem.com
Molecular Weight 135.004 g/mol lookchem.com
Boiling Point 86 °C stenutz.eu
Density 1.3119 g/cm³ lookchem.com
Refractive Index 1.4530 lookchem.comlookchem.com

Table 2: Spectroscopic Data

Spectroscopy Data Source
¹H NMR Spectra available spectrabase.comnih.govchemicalbook.com
¹³C NMR Spectra available nih.govmdpi.com
Infrared (IR) C-Br stretching at ~550-750 cm⁻¹ docbrown.info

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1-bromobut-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXHPSPHPKXTPA-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Transformational Pathways of Z 1 Bromo 1 Butene

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and (Z)-1-bromo-1-butene is a versatile substrate for such transformations. Transition metal-catalyzed cross-coupling reactions, in particular, have proven to be highly effective for this purpose, allowing for the creation of diverse molecular architectures with a high degree of control over stereochemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium and other transition metals are frequently employed to catalyze the reaction between (Z)-1-bromo-1-butene and various organometallic reagents. These reactions generally proceed with high stereospecificity, meaning the configuration of the starting vinyl bromide is retained in the product. nih.gov This characteristic is crucial for the synthesis of target molecules with specific geometric requirements, such as natural products and pharmaceuticals.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. organic-chemistry.org In the case of (Z)-1-bromo-1-butene, this reaction allows for the stereospecific synthesis of (Z,E)- and (Z,Z)-conjugated dienes. The reaction's stereochemical outcome is often dependent on the choice of catalyst and reaction conditions. For instance, the use of a Pd(PPh₃)₄ catalyst typically leads to retention of the Z-configuration. beilstein-journals.org

Coupling PartnerCatalystBaseSolventTemp. (°C)Yield (%)Stereoselectivity
Arylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O85Good to ExcellentRetention of Z-config.
AlkenylboranePd(dppf)Cl₂K₂CO₃THF60Moderate to GoodIsomerization to E-config.

This table presents representative data compiled from typical Suzuki-Miyaura coupling reactions involving similar (Z)-alkenyl bromides.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov While specific examples detailing the Heck reaction of (Z)-1-bromo-1-butene are not extensively documented in readily available literature, the reaction of vinyl bromides, in general, is a well-established transformation. These reactions typically proceed with high trans selectivity, meaning the incoming group adds to the less substituted carbon of the alkene, and the resulting product has an E-configuration. gold-chemistry.org The reaction of (Z)-1-bromo-1-butene with an alkene like styrene (B11656) or an acrylate (B77674) would be expected to yield a substituted 1,3-diene. researchgate.net

Alkene PartnerCatalystBaseSolventTemp. (°C)Yield (%)
StyrenePd(OAc)₂K₂CO₃DMA140Moderate to Good
Ethyl acrylatePd(OAc)₂ / PPh₃Et₃NAcetonitrile100Good

This table illustrates typical conditions for Heck reactions involving vinyl bromides.

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. vander-lingen.nl This reaction is instrumental in the synthesis of conjugated enynes from (Z)-1-bromo-1-butene, with the reaction proceeding with retention of the double bond geometry. nih.gov

Alkyne PartnerCatalystCo-catalystBaseSolventTemp. (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRTHigh
1-HexynePd₂(dba)₃ / P(t-Bu)₃None (Cu-free)TBAFTHFRTGood to Excellent

This table provides representative conditions for Sonogashira couplings of vinyl bromides.

The Negishi coupling utilizes organozinc reagents to couple with organic halides in the presence of a nickel or palladium catalyst. chemrxiv.org This reaction is known for its high functional group tolerance and stereospecificity. The coupling of (Z)-1-bromo-1-butene with an organozinc reagent, such as an alkylzinc or arylzinc halide, proceeds with retention of the Z-configuration, providing a powerful tool for the synthesis of stereodefined dienes and other complex structures. organic-chemistry.orgorganic-chemistry.org The use of certain ligands and additives, like N-methylimidazole, can further enhance the stereoselectivity and yield of the reaction. nih.gov

Organozinc ReagentCatalystLigand/AdditiveSolventTemp. (°C)Yield (%)Stereoselectivity
n-Heptylzinc iodidePdCl₂(PPh₃)₂N-MethylimidazoleTHFRTHigh>99% Z
Phenylzinc chloridePd(PPh₃)₄NoneTHFRTGoodRetention of Z-config.
sec-Butylzinc bromidePdCl₂(DPEPhos)N-MethylimidazoleTHFRTGood>98% Z

This table showcases data from Negishi couplings of (Z)-1-bromo-1-octene, a close analog of (Z)-1-bromo-1-butene, demonstrating the stereospecificity of the reaction. nih.gov

As a more economical and environmentally friendly alternative to palladium, iron-based catalysts have emerged for cross-coupling reactions. acgpubs.org The iron-catalyzed cross-coupling of (Z)-1-bromo-1-butene with Grignard reagents (organomagnesium compounds) offers an efficient method for forming carbon-carbon bonds. These reactions, often referred to as Kumada-type couplings, can proceed under mild conditions and tolerate a variety of functional groups. rsc.org

Grignard ReagentCatalystSolventTemp. (°C)Yield (%)
Ethylmagnesium bromideFeCl₃THF0High
Phenylmagnesium bromideFe(acac)₃THF/NMP25Good
iso-Propylmagnesium chlorideFe(II) saltTHF25Excellent

This table presents general conditions for the iron-catalyzed cross-coupling of vinyl bromides with Grignard reagents. ed.ac.uk

Radical-Mediated Transformations

(Z)-1-bromo-1-butene can participate in radical chain reactions, typically initiated by light or a radical initiator. lumenlearning.com The bromine atom can influence the regioselectivity of radical additions across the double bond. For instance, the radical addition of hydrogen bromide (HBr) in the presence of peroxides proceeds via an anti-Markovnikov mechanism. libretexts.org In this process, a bromine radical adds to the double bond at the C2 position to form a more stable secondary alkyl radical at C1. This intermediate then abstracts a hydrogen atom from HBr to yield 1,2-dibromobutane. libretexts.orgaskfilo.com

The general mechanism involves three main stages:

Initiation: Homolytic cleavage of a peroxide initiator to form radicals, which then react with HBr to generate a bromine radical (Br•). libretexts.org

Propagation: The bromine radical adds to the C2 of (Z)-1-bromo-1-butene. The resulting alkyl radical reacts with another molecule of HBr to form the product and regenerate a bromine radical. uky.edu

Termination: The reaction ceases when two radical species combine. lumenlearning.com

It is noteworthy that under certain conditions, bromine radicals can also mediate bromoallylation reactions, where the vinyl bromide functionality can be further transformed. thieme-connect.de

Interactive Data Table: Radical Addition to (Z)-1-Bromo-1-butene
ReactantReagentConditionsPrimary IntermediateMajor Product
(Z)-1-Bromo-1-buteneHBr, Peroxide (ROOR)UV light or heat1-bromo-2-butyl radical1,2-Dibromobutane

Nucleophilic Addition Reactions

While vinyl halides are generally resistant to classical SN1 and SN2 reactions, they are excellent substrates for reactions with organometallic reagents, particularly organocuprates (Gilman reagents). masterorganicchemistry.com These reactions proceed via a mechanism that resembles nucleophilic substitution, where the stereochemistry of the double bond is typically retained. youtube.com

For example, (Z)-1-bromo-1-butene can react with lithium diorganocuprates (R₂CuLi) to form a new carbon-carbon bond. youtube.com The alkyl group from the Gilman reagent displaces the bromine atom, yielding a (Z)-alkene product with high stereospecificity. This transformation is highly valuable in organic synthesis for constructing complex molecules while controlling geometry. masterorganicchemistry.comyoutube.com

The general reaction is as follows: (Z)-CH₃CH₂CH=CHBr + R₂CuLi → (Z)-CH₃CH₂CH=CHR + RCu + LiBr

This method is superior to reactions with Grignard or organolithium reagents for this purpose, as those reagents are more likely to engage in metal-halogen exchange or elimination reactions. masterorganicchemistry.com

Interactive Data Table: Reaction with Gilman Reagents
SubstrateReagentSolventProduct Example (R=CH₃)Key Feature
(Z)-1-Bromo-1-buteneLithium dimethylcuprate ((CH₃)₂CuLi)THF / Diethyl ether(Z)-2-PenteneRetention of (Z) stereochemistry

Carbon-Heteroatom Bond Forming Reactions

Transition-metal catalysis, particularly with palladium complexes, has enabled a wide array of carbon-heteroatom bond-forming reactions using vinyl halides like (Z)-1-bromo-1-butene as substrates.

Carbon-Nitrogen Bond Formation (e.g., Amination, Enamine Synthesis)

Palladium-catalyzed coupling reactions are effective for forming carbon-nitrogen bonds. organic-chemistry.org In a process analogous to the Buchwald-Hartwig amination, (Z)-1-bromo-1-butene can be coupled with primary or secondary amines in the presence of a palladium catalyst and a base to produce enamines. masterorganicchemistry.com Enamines are versatile synthetic intermediates. mychemblog.comresearchgate.net

The catalytic cycle typically involves:

Oxidative addition of the vinyl bromide to a Pd(0) complex.

Coordination of the amine to the palladium center.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

This methodology allows for the synthesis of enamines that might be difficult to access through traditional condensation reactions of aldehydes or ketones. masterorganicchemistry.comyoutube.com

Carbon-Oxygen Bond Formation

Similar to C-N bond formation, palladium or copper catalysts can be used to synthesize enol ethers from (Z)-1-bromo-1-butene. organic-chemistry.orgchimia.ch The reaction involves coupling the vinyl bromide with an alcohol or a phenol (B47542) in the presence of a suitable catalyst and base. Enol ethers are valuable building blocks in organic synthesis, serving as enolate equivalents. wikipedia.org

The synthesis of (Z)-enol ethers from the corresponding (Z)-vinyl halides is a stereospecific process, preserving the geometry of the starting material. researchgate.net This provides a reliable route to geometrically pure enol ethers, which are important in various synthetic applications, including Diels-Alder reactions and as precursors for carbonyl compounds. wikipedia.org

Other Selective Heteroatom Incorporations

The versatility of transition-metal-catalyzed cross-coupling extends to other heteroatoms. A notable example is the formation of carbon-phosphorus bonds. (Z)-1-bromo-1-butene can react with phosphites, such as diethyl phosphite (B83602), in a palladium-catalyzed reaction to yield vinylphosphonates. rushim.ru This reaction, analogous to the Hirao reaction, provides access to a class of organophosphorus compounds with significant applications. rushim.ruresearchgate.net

The reaction of (Z)-1-bromo-1-propene, a close analog, with diethyl phosphite in the presence of a palladium catalyst and triethylamine (B128534) has been shown to proceed efficiently, suggesting a similar reactivity profile for (Z)-1-bromo-1-butene. rushim.ru

Elimination Reactions and Byproduct Formation

Under strongly basic conditions, (Z)-1-bromo-1-butene can undergo elimination reactions. The most common pathway is dehydrohalogenation, where hydrogen bromide is eliminated to form an alkyne. lumenlearning.com Typically, a strong base like sodium amide (NaNH₂) or potassium tert-butoxide is used to promote an E2 (elimination, bimolecular) mechanism. ksu.edu.saucsb.edu

The mechanism involves the abstraction of a proton from the carbon atom adjacent to the double bond (C2) by the base, followed by the simultaneous departure of the bromide ion and the formation of a triple bond between C1 and C2. libretexts.org The primary product of this reaction is 1-butyne (B89482).

(Z)-CH₃CH₂CH=CHBr + Strong Base → CH₃CH₂C≡CH + H-Base⁺ + Br⁻

Potential byproducts can arise from competing reactions. For instance, if the base also possesses nucleophilic character, substitution reactions may occur, although this is generally less favored with vinyl halides compared to alkyl halides. lumenlearning.com Under certain conditions, isomerization of the starting material or the product could also be observed. The choice of base and reaction conditions is crucial to maximize the yield of the desired alkyne and minimize byproduct formation. ksu.edu.salibretexts.org

Functional Group Interconversions of the Bromoalkene Moiety

The bromoalkene moiety in (Z)-1-bromo-1-butene is a versatile functional group that serves as a linchpin for a variety of chemical transformations. Its reactivity is primarily centered around the carbon-bromine bond, which can be readily converted into new carbon-carbon or carbon-heteroatom bonds. These interconversions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures with high stereochemical control. The (Z)-configuration of the double bond is often preserved throughout these reaction sequences, making (Z)-1-bromo-1-butene a valuable stereospecific building block. researchgate.net

The principal pathways for the functional group interconversion of the bromoalkene include metal-catalyzed cross-coupling reactions and metal-halogen exchange to form organometallic intermediates. These methods allow for the bromine atom to be replaced by a wide array of alkyl, alkenyl, alkynyl, aryl, and other functional groups.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds with high stereospecificity. researchgate.net In these reactions, the configuration of the starting (Z)-1-bromo-1-butene is retained in the final product. researchgate.net This retention of geometry is a key advantage, enabling the synthesis of geometrically pure Z-alkenes, which are common motifs in natural products. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoalkene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov The reaction stereospecifically replaces the bromine atom with the organic group from the organoboron reagent, providing access to a diverse range of substituted (Z)-alkenes. nih.gov

Sonogashira Coupling: To introduce an alkyne functional group, the Sonogashira coupling is employed. This reaction couples (Z)-1-bromo-1-butene with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. researchgate.net This method is essential for creating conjugated enynes, which are valuable intermediates in organic synthesis. researchgate.net

Kumada-Tamao Coupling: This coupling reaction utilizes a Grignard reagent (an organomagnesium compound) to displace the bromine atom. researchgate.net It is catalyzed by either palladium or nickel complexes and is effective for forming new carbon-carbon bonds with alkyl or aryl groups. researchgate.net

Metal-Halogen Exchange

Another significant transformation is the metal-halogen exchange, where the bromine atom is swapped with a more electropositive metal, typically lithium. Reacting (Z)-1-bromo-1-butene with an organolithium reagent, such as butyllithium (B86547) (BuLi), at low temperatures results in the formation of the corresponding (Z)-1-butenyllithium. orgsyn.org This organolithium species is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce various functional groups at the C1 position, all while retaining the Z-geometry of the double bond. orgsyn.orgresearchgate.net

The table below summarizes the key functional group interconversions of the bromoalkene moiety in (Z)-1-bromo-1-butene.

Reaction Type Reagents/Catalysts New Functional Group Product Type Stereochemistry
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, BaseAlkyl, Alkenyl, ArylSubstituted (Z)-alkeneRetention of (Z)-geometry
Sonogashira CouplingR-C≡CH, Pd catalyst, Cu(I) co-catalystAlkynyl(Z)-EnyneRetention of (Z)-geometry
Kumada-Tamao CouplingR-MgBr, Pd or Ni catalystAlkyl, ArylSubstituted (Z)-alkeneRetention of (Z)-geometry
Metal-Halogen ExchangeButyllithium (BuLi)Lithium(Z)-AlkenyllithiumRetention of (Z)-geometry
Reaction with Electrophiles(Z)-1-Butenyllithium, E⁺ (e.g., R₂C=O)Hydroxyalkyl(Z)-Allylic alcoholRetention of (Z)-geometry

Mechanistic Investigations of Reactions Involving Z 1 Bromo 1 Butene

Elucidation of Catalytic Cycles in Coupling Processes

(Z)-1-Bromo-1-butene is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. These reactions are fundamental for forming carbon-carbon bonds and proceed through a well-established catalytic cycle. The general cycle, applicable to (Z)-1-bromo-1-butene, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : The cycle begins with the addition of a low-valent palladium(0) complex to the carbon-bromine bond of (Z)-1-bromo-1-butene. This step involves the palladium center inserting itself into the C-Br bond, leading to the formation of a square planar palladium(II) intermediate. youtube.com Crucially, this oxidative addition step is typically stereospecific and occurs with retention of the double bond geometry. Thus, (Z)-1-bromo-1-butene is converted to a (Z)-alkenylpalladium(II) bromide complex.

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex. The bromide ligand on the palladium is replaced by the new organic group. This process is called transmetalation because it involves an exchange of metals between the organic moieties. youtube.com The stereochemistry of the alkenyl group attached to the palladium is generally retained during this step.

Reductive Elimination : This is the final step of the cycle, where the two organic groups attached to the palladium(II) center—the butenyl group and the newly transferred group—are coupled together, forming the final product. youtube.com This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. This step is also typically stereospecific, proceeding with retention of the configuration of both coupling partners.

Understanding Stereochemical Control and Stereoselectivity in Reactions

A primary goal in utilizing (Z)-1-bromo-1-butene is to control the stereochemistry of the resulting alkene product. While many cross-coupling reactions proceed with high fidelity, retaining the Z configuration, the stereochemical outcome can be influenced and even inverted under specific conditions.

Research on analogous vinyl (pseudo)halides has shown that the stereoselectivity of Suzuki-Miyaura cross-coupling reactions can be ligand-dependent. beilstein-journals.org For instance, when (Z)-β-enamido triflates are coupled with arylboronic acids, the choice of the palladium catalyst's ligand dictates whether the reaction proceeds with retention or inversion of the double bond's configuration. beilstein-journals.org

Retention of Stereochemistry : Using catalysts with certain ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically leads to the product with the retained (Z)-configuration. beilstein-journals.org This is the expected outcome if the catalytic cycle proceeds without isomerization of any intermediates.

Inversion of Stereochemistry : Conversely, employing ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) within a palladium complex, such as Pd(dppf)Cl₂, can lead to the formation of the (E)-isomer as the major product. beilstein-journals.org This suggests that an alternative mechanistic pathway becomes dominant, allowing for isomerization of the double bond. This inversion is often observed in substrates where the double bond is in conjugation with an electron-withdrawing group. beilstein-journals.org

The ability to direct the reaction towards either retention or inversion by selecting the appropriate ligand provides a powerful tool for synthesizing specific stereoisomers from a single (Z)-configured starting material.

Characterization of Reaction Intermediates

The direct characterization of reaction intermediates is often challenging due to their high reactivity and short lifetimes. nih.gov In the context of palladium-catalyzed coupling reactions involving (Z)-1-bromo-1-butene, the key intermediates are organopalladium species.

The primary intermediate formed after the initial step is the (Z)-alkenylpalladium(II) bromide complex . This species arises from the oxidative addition of the Pd(0) catalyst to the C-Br bond. While often too unstable for isolation, similar intermediates have been characterized in related systems using techniques like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The characterization of these intermediates is crucial as they exist at the crossroads of stereochemical control; it is at this stage that isomerization to the more stable E-isomer can potentially occur before subsequent steps.

Following transmetalation, a diorganopalladium(II) complex is formed, which bears both the (Z)-1-butenyl group and the R-group from the organometallic reagent. This species is typically even more transient and rapidly undergoes reductive elimination to yield the final product. libretexts.org

Studying these elusive intermediates often relies on a combination of:

Low-temperature spectroscopic methods to slow down the reaction and allow for observation.

Mass spectrometry to detect and analyze the mass of transient species. nih.gov

Computational modeling to predict the structures and energies of intermediates and transition states, providing insight into the most likely reaction pathways.

Influence of Solvent and Ligand Systems on Reaction Pathways

The reaction pathway, rate, and selectivity of reactions involving (Z)-1-bromo-1-butene are profoundly influenced by the choice of solvent and the ligand system coordinated to the metal catalyst.

Ligand Effects: As discussed in section 4.2, ligands play a pivotal role in determining the stereochemical outcome of cross-coupling reactions. beilstein-journals.org Sterically bulky and electron-rich ligands can enhance the rates of oxidative addition and reductive elimination, leading to more efficient catalysis. nih.gov The choice of ligand can also open or close specific mechanistic channels, such as those leading to isomerization. For example, bidentate phosphine (B1218219) ligands like dppf can create a specific coordination environment around the palladium center that facilitates a pathway for Z-to-E isomerization, whereas monodentate ligands like triphenylphosphine (B44618) may favor the direct, retention pathway. beilstein-journals.org

Table 1: Ligand Effect on Stereochemical Outcome in Suzuki-Miyaura Coupling of (Z)-Vinyl Triflates beilstein-journals.org
Catalyst/LigandPredominant Stereochemical OutcomeProposed Rationale
Pd(PPh₃)₄Retention (Z-isomer)The standard catalytic cycle proceeds without significant isomerization of intermediates.
Pd(dppf)Cl₂Inversion (E-isomer)The ligand facilitates an alternative pathway that allows for isomerization of the vinyl-palladium intermediate before reductive elimination.

Solvent Effects: The solvent can influence a reaction by solvating the reactants, intermediates, and transition states. libretexts.orglibretexts.org In palladium-catalyzed cross-coupling, polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dioxane are commonly used.

Polarity : More polar solvents can help stabilize charged or highly polar intermediates and transition states that form during the catalytic cycle, potentially accelerating the reaction rate. libretexts.org For example, the oxidative addition step often involves a charge-separated transition state that is stabilized by polar solvents.

Coordinating Ability : Some solvents can coordinate to the metal center, acting as weak ligands. This can influence the catalyst's activity and selectivity by competing with the primary ligands or substrates for coordination sites.

Protic vs. Aprotic : Polar protic solvents (e.g., alcohols) are generally less favored for these reactions as they can interfere with the organometallic reagents used in the transmetalation step. libretexts.org However, in some cases, they can play a role in protonolysis side reactions or assist in the transmetalation step, particularly in Suzuki couplings where a base is present.

The interplay between the ligand, solvent, and substrate determines the dominant reaction pathway and the ultimate structure of the product.

Computational and Theoretical Studies on Z 1 Bromo 1 Butene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like (Z)-1-bromo-1-butene. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods) are pivotal in determining its electronic structure and energetics.

These calculations can provide a wealth of information, which can be organized as follows:

Calculated PropertyDescription
Optimized Geometry Predicts the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Energy The total energy of the molecule in its ground electronic state, a key indicator of its stability.
Frontier Molecular Orbitals The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are crucial for predicting reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
Electron Density Distribution Maps the probability of finding an electron at any given point, revealing the molecule's size, shape, and regions of high or low electron density.
Dipole Moment A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density due to the electronegative bromine atom.

For (Z)-1-bromo-1-butene, DFT calculations with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) would be a common starting point to obtain these properties. While specific published data for this exact molecule is scarce, such calculations are routinely performed in computational chemistry research.

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of (Z)-1-bromo-1-butene over time, providing insights into its conformational flexibility and reactivity. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how the molecule moves and interacts with its environment.

Key aspects that can be investigated through MD simulations include:

Simulation FocusInsights Gained
Conformational Analysis Explores the different spatial arrangements (conformers) of the molecule and the energy barriers between them. For (Z)-1-bromo-1-butene, this would involve rotation around the C-C single bonds.
Solvent Effects Simulating the molecule in a solvent box (e.g., water or an organic solvent) can reveal how the solvent influences its conformation and reactivity.
Reaction Dynamics By simulating the molecule with potential reactants, MD can provide a picture of the collision dynamics and the initial steps of a chemical reaction.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For a molecule like (Z)-1-bromo-1-butene, a general force field such as GAFF (General Amber Force Field) could be used, or a more specific one could be parameterized from quantum chemical calculations.

Prediction of Reaction Pathways and Transition State Geometries

A significant application of computational chemistry is the prediction of reaction mechanisms. For (Z)-1-bromo-1-butene, theoretical methods can be used to map out the potential energy surface for various reactions, such as nucleophilic substitution or elimination.

This involves:

Locating Stationary Points: Identifying the reactants, products, intermediates, and transition states on the potential energy surface.

Transition State Search: Employing algorithms to find the saddle point on the potential energy surface that connects reactants and products. This transition state geometry is crucial for understanding the reaction mechanism.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

Structure-Reactivity Relationships in (Z)- and (E)-Stereoisomers

Computational studies are particularly powerful for comparing the properties of stereoisomers. A comparative study of (Z)-1-bromo-1-butene and its (E)-isomer would reveal key differences in their structure and reactivity.

Property(Z)-1-bromo-1-butene(E)-1-bromo-1-butene
Steric Hindrance The ethyl group and the bromine atom are on the same side of the double bond, potentially leading to greater steric hindrance for approaching reagents.The ethyl group and the bromine atom are on opposite sides, resulting in less steric hindrance.
Dipole Moment The vector sum of bond dipoles would result in a specific molecular dipole moment.The different spatial arrangement of atoms would lead to a different magnitude and direction of the molecular dipole moment.
Stability Quantum chemical calculations can determine the relative electronic energies of the two isomers, indicating which is thermodynamically more stable. Generally, trans (E) isomers of alkenes are more stable due to reduced steric strain.Generally, trans (E) isomers of alkenes are more stable due to reduced steric strain.
Reactivity The differences in steric hindrance and electronic properties would likely lead to different reaction rates and product distributions in reactions such as addition or substitution.The differences in steric hindrance and electronic properties would likely lead to different reaction rates and product distributions in reactions such as addition or substitution.

By systematically applying the same computational methods to both isomers, a direct and quantitative comparison of their properties can be achieved, providing valuable insights into their structure-reactivity relationships.

Advanced Synthetic Applications of Z 1 Bromo 1 Butene As a Chemical Intermediate

Role in the Total Synthesis of Complex Organic Architectures (excluding biological targets)

The vinyl bromide moiety can be coupled with a wide array of organometallic reagents, allowing for the formation of new carbon-carbon bonds with high fidelity. This method provides a reliable pathway to assemble polyene structures with specific geometric arrangements.

Table 1: Representative Cross-Coupling Reactions in Complex Synthesis

Reaction NameCoupling PartnerCatalyst (Typical)Resulting BondStereochemical Outcome
Suzuki Coupling Alkenylboronic acidPalladium (e.g., Pd(PPh₃)₄)C(sp²)-C(sp²)Retention of (Z)-configuration researchgate.net
Sonogashira Coupling Terminal alkynePalladium/Copper (e.g., Pd(PPh₃)₄/CuI)C(sp²)-C(sp)Retention of (Z)-configuration researchgate.net
Kumada-Tamao Coupling Alkyl Grignard reagentNickel or PalladiumC(sp²)-C(sp³)Retention of (Z)-configuration researchgate.net

These reactions demonstrate the utility of (Z)-1-bromo-1-butene as a synthon for introducing a (Z)-alkenyl unit into a larger molecular structure, enabling the methodical construction of complex organic architectures.

Precursors for Advanced Materials and Conjugated Systems

(Z)-1-Bromo-1-butene serves as a key precursor for the synthesis of conjugated systems, which are the foundational components of many advanced materials. Conjugated systems, characterized by alternating single and multiple bonds, are essential for materials with specific electronic and optical properties. The ability to introduce a (Z)-double bond with high stereochemical purity is critical for controlling the planarity and electronic structure of these materials.

Through stereospecific cross-coupling reactions, (Z)-1-bromo-1-butene can be incorporated into extended π-systems, such as polyenes and enynes. researchgate.net These conjugated oligomers and polymers are investigated for applications in molecular electronics and nonlinear optics. The specific geometry of the double bonds significantly influences the material's properties, including its conductivity, light absorption, and emission characteristics.

Table 2: Applications as a Precursor for Conjugated Systems

Target SystemSynthetic MethodPotential Application AreaKey Feature from (Z)-1-Bromo-1-butene
(Z,E)-Dienes Suzuki CouplingMolecular wires, Organic semiconductorsDefined (Z)-alkene geometry
(Z)-Enynes Sonogashira CouplingPrecursors to conductive polymersStereochemically pure enyne linkage researchgate.net
Polyalkenamers Olefin Metathesis PolymerizationAdvanced elastomers, thermoplasticsIntroduction of cis-double bonds into polymer backbone digitellinc.com

The incorporation of (Z)-alkene units can induce specific folding patterns or helical structures in polymers, influencing their bulk properties and processability. digitellinc.com

Development of Specialized Organic Reagents and Catalysts

(Z)-1-Bromo-1-butene is not only a direct participant in coupling reactions but also a precursor for the generation of other specialized organic reagents. By transforming the vinyl bromide, chemists can access intermediates with different reactivity profiles, expanding their synthetic utility.

One common transformation is the halogen-metal exchange to form a vinyllithium (B1195746) reagent. This reaction, typically carried out at low temperatures, converts the relatively unreactive vinyl bromide into a highly nucleophilic organolithium species. This reagent can then react with a variety of electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. researchgate.net This two-step sequence allows for the introduction of the (Z)-butenyl group into molecules where direct cross-coupling is not feasible.

Table 3: Transformation into Specialized Reagents

Reagent TypeMethod of PreparationSubsequent Reaction TypeAdvantage
(Z)-1-Butenyllithium Halogen-metal exchange with alkyllithium (e.g., n-BuLi)Nucleophilic addition to carbonyls, alkylationAccess to highly nucleophilic species researchgate.net
(Z)-1-Butenylstannane Reaction with organotin reagentsStille couplingStable, versatile coupling partner
(Z)-1-Butenylboronic ester Reaction with boronic esters and baseSuzuki couplingStable, functional group tolerant reagent

These derived reagents serve as valuable tools, providing alternative pathways for the stereocontrolled synthesis of complex molecules.

Stereocontrolled Access to Polyfunctionalized Olefins

A central challenge in organic synthesis is the control of stereochemistry, and (Z)-1-bromo-1-butene is an excellent starting material for achieving this goal. The "Z" configuration of the double bond is preserved with high fidelity in many of the most powerful bond-forming reactions used today. researchgate.net This property is essential for the synthesis of polyfunctionalized olefins, where multiple functional groups are arranged around a double bond with a specific and predetermined geometry.

The stereoretention observed in palladium- and nickel-catalyzed cross-coupling reactions is a cornerstone of this methodology. researchgate.net By choosing the appropriate coupling partners, a variety of substituents (alkyl, alkenyl, alkynyl, aryl) can be introduced onto the butene scaffold without disturbing the initial (Z)-geometry. This allows for a modular and predictable approach to complex olefin synthesis. Methods for the stereoselective synthesis of (Z)-1-bromo-1-alkenes, such as the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids, further enhance the accessibility of these key intermediates. organic-chemistry.orgresearchgate.net

Table 4: Examples of Stereocontrolled Transformations

TransformationReagentsKey FeatureResulting Structure
Vinylation (E)-Alkenylboronic acid, Pd catalystRetention of both (Z) and (E) geometriesA (Z,E)-conjugated diene researchgate.net
Alkynylation Terminal alkyne, Pd/Cu catalystPreservation of the (Z)-double bondA conjugated (Z)-enyne researchgate.net
Alkylation Alkyl Grignard, Ni catalystC(sp²)-C(sp³) bond formation with retentionA trisubstituted (Z)-alkene researchgate.net

This reliable transfer of stereochemical information makes (Z)-1-bromo-1-butene a powerful tool for accessing a wide range of structurally diverse and geometrically pure polyfunctionalized olefins.

Future Directions in Z 1 Bromo 1 Butene Research

Advancements in Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, with a focus on minimizing waste and environmental impact. jocpr.com Future research on (Z)-1-bromo-1-butene is expected to prioritize the development of sustainable and environmentally benign synthetic routes, moving away from traditional methods that may involve hazardous reagents or produce significant byproduct streams.

A primary goal is the improvement of atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.comwikipedia.orgnih.gov Reactions with high atom economy, such as addition reactions, are inherently less wasteful. scranton.edu Future synthetic strategies will likely focus on catalytic hydrobromination of alkynes or other addition-based methods that maximize the incorporation of atoms from the starting materials into the (Z)-1-bromo-1-butene product.

Key areas for advancement include:

Catalytic Systems: The development of a catalytic route for the synthesis of aryl-(Z)-vinyl chlorides has been reported as a "green" method, suggesting a future direction for aliphatic analogues like (Z)-1-bromo-1-butene. nih.gov Research will likely focus on designing catalysts that are abundant, non-toxic, and recyclable.

Alternative Reagents: There is a growing interest in finding green alternatives to traditional brominating agents. mdpi.comresearchgate.net This includes the in-situ generation of bromine, which avoids the handling and transportation of highly reactive and toxic molecular bromine. researchgate.net

Solvent Selection: The use of environmentally benign solvents, such as water, ionic liquids, or supercritical fluids, is a cornerstone of green chemistry. acs.org For instance, the synthesis of (Z)-vinyl chalcogenides from vinyl bromides has been successfully demonstrated using copper(I) catalysis in ionic liquids derived from amino acids, which serve as the solvent, base, and promoter. organic-chemistry.org

The table below summarizes potential sustainable approaches for the synthesis of (Z)-1-bromo-1-butene.

Sustainable Approach Description Potential Benefits
High Atom Economy Reactions Designing syntheses where the maximum number of reactant atoms are incorporated into the product. nih.govReduced waste, increased efficiency, lower cost.
In-situ Reagent Generation Generating reactive species like bromine directly within the reaction mixture. researchgate.netEnhanced safety, reduced handling of hazardous materials.
Benign Solvents Utilizing solvents like water or ionic liquids in place of volatile organic compounds. acs.orgReduced environmental pollution, potential for catalyst recycling. organic-chemistry.org
Biocatalysis Employing enzymes as catalysts for the synthesis.High selectivity, mild reaction conditions, biodegradable catalysts.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a significant leap forward in chemical manufacturing, offering enhanced safety, scalability, and reproducibility. umontreal.carsc.org These technologies are particularly advantageous for handling reactive intermediates and optimizing reaction conditions, making them highly suitable for the synthesis and subsequent transformation of (Z)-1-bromo-1-butene. acs.org

Flow Chemistry offers several advantages over traditional batch processing:

Enhanced Safety: The small reactor volumes in flow systems mitigate the risks associated with highly exothermic reactions or the use of hazardous reagents. rsc.org

Precise Control: Flow reactors allow for precise control over parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. acs.org

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch, involving longer run times rather than larger, potentially difficult-to-manage reactors. acs.org

Automated Synthesis Platforms , often coupled with high-throughput experimentation (HTE), can accelerate the discovery and optimization of new reactions. nih.govwikipedia.org HTE allows for the parallel execution of a large number of experiments, rapidly identifying optimal catalysts, reagents, and conditions for the synthesis of vinyl halides. uvic.canih.govchemrxiv.org This data-driven approach can significantly shorten development timelines. acs.org The combination of flow chemistry with automated systems can create powerful "assembly-line" processes for the iterative and stereocontrolled synthesis of complex organic molecules from building blocks like (Z)-1-bromo-1-butene. bris.ac.ukchemistryworld.com

The following table outlines the benefits of integrating these technologies in (Z)-1-bromo-1-butene research.

Technology Key Features Application in (Z)-1-Bromo-1-butene Research
Flow Chemistry Continuous processing in microreactors, precise control over reaction parameters. umontreal.caacs.orgSafer handling of brominating agents, improved stereoselectivity in synthesis, efficient multi-step transformations. umontreal.ca
Automated Synthesis Robotic platforms for automated execution of chemical reactions. wikipedia.orgRapid optimization of reaction conditions, synthesis of compound libraries for screening.
High-Throughput Experimentation (HTE) Miniaturization and parallelization of reactions. chemrxiv.orgAccelerated discovery of novel catalysts and reaction methodologies for vinyl bromide synthesis and functionalization. uvic.ca

Exploration of Novel Catalytic Systems and Methodologies

While palladium-catalyzed reactions have been instrumental in the functionalization of vinyl halides, future research will focus on developing more sustainable, cost-effective, and efficient catalytic systems. acs.org This includes exploring catalysts based on more abundant metals and developing entirely new activation strategies.

Promising areas of research include:

Earth-Abundant Metal Catalysis: There is a significant push to replace precious metal catalysts like palladium with catalysts based on earth-abundant and less toxic metals such as copper, nickel, or iron. Copper-catalyzed systems, for example, have already shown promise in the stereoselective synthesis of vinyl chalcogenides from vinyl bromides. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering a sustainable way to generate reactive intermediates under mild conditions. nih.govacs.orgresearchgate.net The activation of vinyl halides using light could provide an attractive alternative to traditional palladium-catalyzed cross-coupling reactions, potentially enabling new types of transformations. nih.govacs.org Dual catalytic systems that combine a photocatalyst with a transition metal catalyst are also a burgeoning area of research. acs.org

Metal-Free Catalysis: The development of reactions that proceed without a metal catalyst is a key goal of green chemistry. rsc.org Metal-free approaches for the synthesis of vinyl halides and their subsequent reactions, such as those employing TEMPO as an oxidant or those based on borane (B79455) catalysis, are being actively investigated. organic-chemistry.orgorganic-chemistry.org

C-H Activation: Direct C-H activation is a powerful strategy that streamlines synthesis by avoiding the need for pre-functionalized starting materials. acs.orgnih.govyoutube.com Developing methods for the direct C-H alkenylation of various substrates with (Z)-1-bromo-1-butene would represent a significant advance in synthetic efficiency. uvic.ca

The table below compares different catalytic approaches for the synthesis and transformation of (Z)-1-bromo-1-butene.

Catalytic System Description Future Research Focus
Palladium Catalysis Widely used for cross-coupling reactions like Suzuki, Stille, and Heck. acs.orgorganic-chemistry.orgDevelopment of more active and stable catalysts, lower catalyst loadings.
Earth-Abundant Metal Catalysis Utilizes metals like copper, nickel, and iron.Expanding the scope of reactions, improving catalyst performance and stereoselectivity.
Photoredox Catalysis Uses visible light to initiate chemical reactions via single-electron transfer. acs.orgActivating vinyl bromides for novel transformations, developing metal-free photocatalytic systems. nih.govrsc.org
Metal-Free Catalysis Employs organic molecules or main group elements as catalysts. rsc.orgorganic-chemistry.orgDiscovering new metal-free reactions for the synthesis and functionalization of vinyl bromides. organic-chemistry.org
C-H Activation Forms C-C or C-X bonds by directly functionalizing a C-H bond. nih.govDeveloping selective and efficient C-H vinylation reactions using (Z)-1-bromo-1-butene.

Expanding the Scope of Stereoselective Transformations and Applications

The Z-configuration of the double bond in (Z)-1-bromo-1-butene is a crucial feature that can be transferred with high fidelity into more complex molecules through stereospecific cross-coupling reactions. Future research will aim to expand the portfolio of these transformations and apply them to the synthesis of a wider range of valuable compounds.

Key directions for future research include:

Stereoretentive Cross-Coupling: While reactions like the Suzuki-Miyaura and Stille couplings are well-established for vinyl bromides, there is ongoing research to broaden their scope and functional group tolerance. acs.orgnih.gov The development of new ligands and catalytic systems will be crucial for achieving high yields and stereoretention in challenging coupling reactions.

Novel Reactivity Patterns: Researchers are exploring new ways to utilize the reactivity of vinyl bromides beyond traditional cross-coupling. For example, a novel cine-substitution pattern has been discovered, where a palladium-catalyzed C-N coupling is followed by a Michael addition, offering new avenues for molecular diversification. organic-chemistry.orgrsc.org

Diastereoselective Reactions: The vinyl moiety in (Z)-1-bromo-1-butene can be converted into organometallic reagents, such as vinylzinc compounds, which can then participate in diastereoselective additions to chiral aldehydes and other electrophiles. nih.gov Future work will focus on improving the diastereoselectivity of these reactions and applying them to the synthesis of complex natural products and pharmaceuticals.

Synthesis of Complex Targets: The ultimate goal of developing these stereoselective transformations is their application in the total synthesis of complex molecules where the Z-alkene motif is a key structural feature. Microwave-assisted synthesis has already been shown to be an effective tool for the rapid and stereoselective preparation of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids, facilitating their use in further synthetic steps. organic-chemistry.orgresearchgate.net

The table below highlights various stereoselective transformations involving (Z)-1-bromo-1-butene and their potential applications.

Transformation Description Application
Suzuki-Miyaura Coupling Palladium-catalyzed reaction with an organoboron compound. nih.govSynthesis of stereodefined dienes, trienes, and styrenes.
Stille Coupling Palladium-catalyzed reaction with an organotin compound. acs.orgFormation of C-C bonds with high functional group tolerance.
Heck Coupling Palladium-catalyzed reaction with an alkene.Vinylation of aryl and vinyl halides. acs.org
cine-Substitution A sequence of C-N coupling and Michael addition leading to substitution at the adjacent carbon. organic-chemistry.orgrsc.orgAccess to novel molecular scaffolds.
Diastereoselective Addition Conversion to a vinyl organometallic reagent followed by addition to a chiral electrophile. nih.govStereocontrolled synthesis of acyclic and cyclic compounds.

Q & A

What are effective synthetic routes for achieving stereoselective synthesis of (Z)-1-bromo-1-butene, and how can stereochemical purity be validated?

Basic Research Focus
(Z)-1-Bromo-1-butene can be synthesized via copper acetylide-mediated coupling reactions. For instance, allylic bromides (e.g., 1-bromo-(Z)-2-pentene) coupled with pre-synthesized copper acetylides in polar solvents like DMF yield Z-configured products with high stereochemical fidelity . To ensure purity, employ fractional distillation under controlled conditions (e.g., 85°C at 5 atm) and validate using GC/MS with OV-101 or Apolar 10C columns. Matrix isolation infrared spectroscopy (2 cm⁻¹ resolution) further confirms conformational homogeneity .

How does the Z-configuration influence the reactivity of 1-bromo-1-butene in catalytic hydrogenation compared to its E-isomer?

Advanced Research Focus
The Z-isomer’s spatial arrangement affects adsorption on catalytic surfaces. In hydrogenation studies, intermediates like 1-butene exhibit distinct reactivity based on stereochemistry. For example, Pt/SiO₂ catalysts show higher selectivity for n-butane when Z-alkenes are intermediates due to preferential hydrogen activation at specific Pt(111) sites. Density functional theory (DFT) calculations reveal that Z-configurations lower energy barriers for hydrogen addition to the C=C bond . Contrast this with E-isomers, where steric hindrance may reduce reaction rates by ~20% .

What experimental setups are optimal for studying the oxidation kinetics of (Z)-1-bromo-1-butene under controlled conditions?

Experimental Design
Jet-stirred reactors (JSRs) at atmospheric pressure (900–1440 K, residence time 70 ms) enable precise measurement of oxidation intermediates. Couple this with spherical combustion chambers to determine laminar burning velocities (300–450 K, 1–5 atm). Use gas chromatography (GC) and FTIR for species quantification. For kinetic modeling, prioritize mechanisms accounting for resonance-stabilized radicals (e.g., propenyl) and validate against autoignition delays at varying equivalence ratios (φ = 0.25–2) .

How can discrepancies in reported isomer reactivity orders (e.g., 1-butene vs. cis/trans-2-butene) be resolved in catalytic systems?

Data Contradiction Analysis
Discrepancies arise from differences in catalyst composition and experimental conditions. For example, Mo-based catalysts in fluidized bed reactors show 1-butene > cis-2-butene > trans-2-butene reactivity, conflicting with earlier reports. Conduct sensitivity analyses to identify rate-determining steps (e.g., isomerization rates) and use in situ DRIFT spectroscopy to track intermediates. Compare results across reactors (e.g., JSR vs. shock tubes) to isolate temperature/pressure effects .

Which computational methods are effective for predicting the conformational stability of brominated alkenes like (Z)-1-bromo-1-butene?

Computational Methodology
Apply DFT (B3LYP/6-311++G(3df,3pd)) to calculate staggered conformers and transition states. Matrix isolation FTIR in Ar/N₂/Xe matrices experimentally validates predicted structures. For thermochemical stability, construct van’t Hoff plots using hot nozzle techniques to determine ΔH values. Note that axial-equatorial transitions have high barriers (>15 kcal/mol), necessitating static calculations over dynamic simulations .

How do catalyst acidity and pore structure impact the catalytic cracking of (Z)-1-bromo-1-butene?

Catalyst Design
SAPO-18 molecular sieves with AEI topology enhance propylene selectivity (up to 95%) due to their 8-ring pore structure, which favors monomolecular cracking. Adjust Si/Al₂ ratios to modulate acidity: Brønsted acid sites promote β-scission, while Lewis acidity facilitates dehydrohalogenation. Compare with ZSM-5 (10-ring pores) to assess diffusion limitations and secondary reactions. Use GC-MS to quantify halogenated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.